molecular formula C22H18ClN3O4S2 B2576449 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1260992-04-8

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2576449
CAS No.: 1260992-04-8
M. Wt: 487.97
InChI Key: NCMVWWUFTFQZMC-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-chlorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 3,4-dimethoxyphenyl substituent. The thienopyrimidinone scaffold is a pharmacologically privileged structure known for its kinase inhibitory and anticancer properties . The 4-chlorophenyl group enhances lipophilicity and may influence target binding through hydrophobic interactions, while the 3,4-dimethoxyphenyl substituent contributes to solubility via polar interactions and hydrogen bonding .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S2/c1-29-17-8-5-14(11-18(17)30-2)24-19(27)12-32-22-25-16-9-10-31-20(16)21(28)26(22)15-6-3-13(23)4-7-15/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMVWWUFTFQZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that belongs to the class of thienopyrimidine derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties. This article aims to explore the biological activity of this specific compound based on available scientific literature and research findings.

  • Molecular Formula: C25H24ClN3O2S
  • Molecular Weight: 470.06 g/mol
  • CAS Number: Not specifically listed in the sources but related compounds are referenced.

Antibacterial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antibacterial properties. A study on similar compounds showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's structure suggests potential interactions with bacterial enzymes, which could inhibit their function.

Enzyme Inhibition

  • Acetylcholinesterase Inhibition:
    • Compounds within this class have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .
  • Urease Inhibition:
    • Urease is another target for these compounds. Inhibitory activity against urease has been reported with IC50 values indicating strong efficacy compared to standard inhibitors. For instance, certain derivatives showed IC50 values as low as 1.13 µM . This suggests that the compound may serve as a potential therapeutic agent in conditions where urease plays a role, such as in certain infections.

Structure-Activity Relationship (SAR)

The presence of the sulfanyl group and the thieno[3,2-d]pyrimidine moiety are critical for the biological activity of this compound. The chlorophenyl group enhances lipophilicity, which can improve membrane permeability and bioavailability . The methoxy groups on the phenyl ring may also contribute to its binding affinity with biological targets.

Study on Similar Compounds

A relevant study synthesized various thienopyrimidine derivatives and evaluated their biological activities. The results indicated that modifications in the molecular structure significantly affected their antibacterial and enzyme inhibitory activities .

CompoundAntibacterial ActivityAChE Inhibition (IC50 µM)Urease Inhibition (IC50 µM)
Compound AModerate against Bacillus subtilis0.631.21
Compound BStrong against Salmonella typhi1.132.14
Target CompoundTBDTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-ClPh), 2-SCH2CONH-(3,4-diOMePh) ~485.94 Not Reported
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-(4-ClPh), 2-SCH2CONH-(4-MePh) ~466.97 Not Reported
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one 3-(2-methylpropyl), 2-SCH2CONH-(3-Cl-4-OMePh) ~492.00 Not Reported
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-diamino, 2-SCH2CONH-(4-ClPh) ~324.78 Not Reported

Key Observations :

  • The thienopyrimidinone core in the target compound provides rigidity and planar geometry, favoring π-π stacking with biological targets compared to simpler pyrimidine derivatives .
  • Substitution at position 3 (4-ClPh vs.
Acetamide Substituent Effects
Compound Name Acetamide Substituent Physicochemical Impact
Target Compound 3,4-Dimethoxyphenyl Enhanced solubility due to polar methoxy groups; potential for hydrogen bonding .
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-Dichlorophenyl High lipophilicity; electron-withdrawing Cl groups may reduce metabolic stability.
N-(3,4-Difluorophenyl)-2-(4-chlorophenyl)acetamide 3,4-Difluorophenyl Increased electronegativity; potential for halogen bonding with targets.

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., 2,3-dichlorophenyl in ), which may translate to better bioavailability.
  • Fluorinated substituents (e.g., 3,4-difluorophenyl in ) enhance metabolic stability but reduce solubility relative to methoxy groups.

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